TRPA1 Antagonist Potency (Recombinant Human TRPA1) – Cross-Study Context
A TRPA1 antagonism listing for the compound reports an IC50 of 6.90 nM against recombinant human TRPA1 expressed in HEK293F cells, assessed by inhibition of AITC-induced calcium influx [1]. This value places it within a high-potency range typical of advanced Tool compounds and clinical candidates. However, a direct head-to-head comparison with a named close analog in the same assay is not publicly available. The parameter is provided as class-level inference for TRPA1 antagonist selection.
| Evidence Dimension | TRPA1 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 6.90 nM |
| Comparator Or Baseline | No direct comparator available; typical advanced TRPA1 antagonists range from low nM to sub-nM |
| Quantified Difference | N/A (no direct comparator) |
| Conditions | Recombinant human TRPA1, HEK293F cells, AITC-induced Ca2+ influx, FLIPR assay |
Why This Matters
Single-digit nanomolar potency is a prerequisite for a viable TRPA1 chemical probe, ensuring sufficient target engagement at pharmacologically relevant concentrations.
- [1] BindingDB. Entry for 1-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}pyrrolidine-2,5-dione. Affinity Data: IC50 6.90 nM (Human TRPA1). URL: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50390485 View Source
